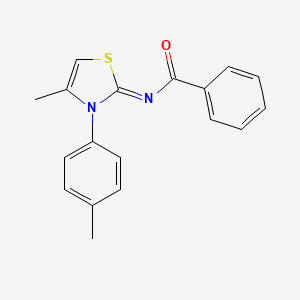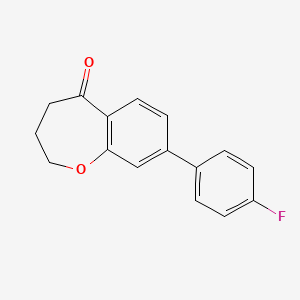
(2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propan-1-amine backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine typically involves the use of fluorinated reagents and chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor, such as a fluorinated ketone, with an amine under controlled conditions. The reaction may require the use of a chiral auxiliary or catalyst to achieve the desired (2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the fluorine atoms.
Applications De Recherche Scientifique
(2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
Mécanisme D'action
The mechanism of action of (2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The (2R) configuration plays a crucial role in determining the compound’s biological activity, as it influences the spatial arrangement of its functional groups and their interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine: The enantiomer of the compound with the (2S) configuration.
3,3-Difluoro-2-methyl-3-phenylpropan-1-amine: A racemic mixture containing both (2R) and (2S) enantiomers.
3,3-Difluoro-2-methylpropan-1-amine: A similar compound lacking the phenyl group.
Uniqueness
(2R)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties and biological activities. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2R)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMOJZBHFTEPA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)




![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2623374.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)

![7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2623379.png)

